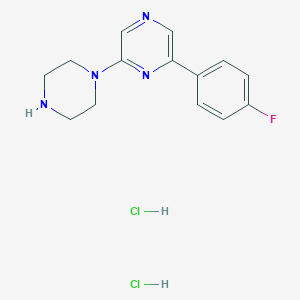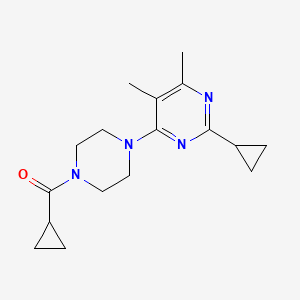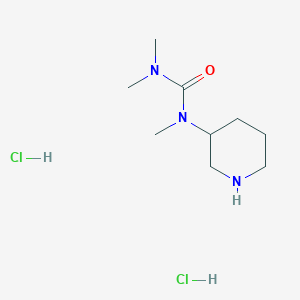![molecular formula C15H18BrN5O2 B6456802 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione CAS No. 2549042-09-1](/img/structure/B6456802.png)
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione, also known as 5-bromopyrimidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione, is an important synthetic intermediate in the pharmaceutical industry. It is a heterocyclic compound that has been used in the synthesis of a variety of active pharmaceutical ingredients (APIs). It is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic applications.
科学研究应用
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione has been used in a number of scientific research applications. It has been used as a building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). It has also been used in the synthesis of compounds for use in drug discovery and development. Additionally, it has been used in the synthesis of compounds for use in molecular biology, such as for the study of protein-protein interactions.
作用机制
Target of Action
Similar compounds with a bromopyrimidinyl and piperidinyl structure have been used in various biochemical research . Further experimental studies are required to identify the specific targets of this compound.
Biochemical Pathways
Compounds with similar structures have been used in various biochemical contexts . The downstream effects would depend on the specific targets and the biochemical context.
实验室实验的优点和局限性
The use of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione in laboratory experiments has a number of advantages. It is a versatile building block for the synthesis of a wide range of compounds, including those with potential therapeutic applications. It is also relatively easy to synthesize, and it is relatively inexpensive. However, there are also some limitations. For example, the reaction conditions necessary for its synthesis can be difficult to control, and it can be difficult to obtain a high yield of the desired product.
未来方向
There are a number of potential future directions for the research and development of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione. These include further research into its potential therapeutic applications, as well as the development of improved synthesis methods. Additionally, further research into its mechanism of action could lead to the development of new and more effective therapeutic agents. Additionally, further research into its biochemical and physiological effects could lead to the development of new and more effective treatments for a variety of diseases and conditions. Finally, further research into its advantages and limitations for laboratory experiments could lead to the development of improved synthesis methods and improved yields of the desired product.
合成方法
The synthesis of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidin-2-ylpiperidine-3-cyclopropylimidazolidine-2,4-dione can be achieved through a number of different methods. The most common method involves the reaction of 1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dioneidine-2-carboxylic acid with piperidine-3-cyclopropylimidazolidine-2,4-dione in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation to form the desired product. The reaction is typically carried out in a solvent such as methanol or ethyl acetate, and the reaction temperature is usually between 80-90°C.
属性
IUPAC Name |
1-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN5O2/c16-10-7-17-14(18-8-10)19-5-3-11(4-6-19)20-9-13(22)21(15(20)23)12-1-2-12/h7-8,11-12H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZCDWBNAJUYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclopropyl-4,5-dimethyl-6-{4-[(2-methyl-1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456723.png)
![2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6456730.png)
![2-cyclopropyl-4,5-dimethyl-6-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456731.png)
![2,4,5-trimethyl-6-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6456742.png)
![[2-(pyridin-2-yl)phenyl]methanol hydrochloride](/img/structure/B6456743.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-ethyl-2-methylpyrimidine](/img/structure/B6456750.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456768.png)
![5-[4-(6-ethyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6456774.png)

![3-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6456784.png)
![3-cyclopropyl-1-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B6456795.png)

![N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride](/img/structure/B6456806.png)
